molecular formula C24H23N5O B11252611 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide

Cat. No.: B11252611
M. Wt: 397.5 g/mol
InChI Key: ZRNKAOVCROUUCD-UHFFFAOYSA-N
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Description

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core linked to a pyrimidine ring through an amide bond, with additional functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions One common approach starts with the preparation of the naphthalene-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride This intermediate reacts with 4-aminophenylamine to form the amide bond

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or substituted amine products.

Scientific Research Applications

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These interactions can include binding to DNA or proteins, leading to alterations in cellular processes. The compound’s ability to intercalate into DNA strands makes it a potential candidate for anticancer research, as it can disrupt DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE
  • N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)ANTHRACENE-1-CARBOXAMIDE

Uniqueness

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-1-CARBOXAMIDE stands out due to its naphthalene core, which imparts unique photophysical properties and enhances its potential as a fluorescent probe

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H23N5O/c1-16-15-22(29(2)3)28-24(25-16)27-19-13-11-18(12-14-19)26-23(30)21-10-6-8-17-7-4-5-9-20(17)21/h4-15H,1-3H3,(H,26,30)(H,25,27,28)

InChI Key

ZRNKAOVCROUUCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C)C

Origin of Product

United States

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